molecular formula C12H14N4 B11061056 5,6-Dimethyl-2-(propylamino)pyridine-3,4-dicarbonitrile

5,6-Dimethyl-2-(propylamino)pyridine-3,4-dicarbonitrile

Cat. No.: B11061056
M. Wt: 214.27 g/mol
InChI Key: SQBITMZZZPVQIE-UHFFFAOYSA-N
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Description

3-CYANO-5,6-DIMETHYL-2-(PROPYLAMINO)-4-PYRIDYL CYANIDE is an organic compound belonging to the pyridine family It is characterized by the presence of cyano groups and a propylamino substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYANO-5,6-DIMETHYL-2-(PROPYLAMINO)-4-PYRIDYL CYANIDE typically involves the reaction of 3-cyano-5,6-dimethyl-2-hydroxypyridine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-CYANO-5,6-DIMETHYL-2-(PROPYLAMINO)-4-PYRIDYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-CYANO-5,6-DIMETHYL-2-(PROPYLAMINO)-4-PYRIDYL CYANIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CYANO-5,6-DIMETHYL-2-(PROPYLAMINO)-4-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The cyano groups and the propylamino substituent play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-CYANO-6-METHYL-2-(1)-PYRIDONE: Another pyridine derivative with a cyano group and a methyl substituent.

    3-CYANO-5,6-DIMETHYL-2-HYDROXYPYRIDINE: A precursor in the synthesis of 3-CYANO-5,6-DIMETHYL-2-(PROPYLAMINO)-4-PYRIDYL CYANIDE.

Uniqueness

3-CYANO-5,6-DIMETHYL-2-(PROPYLAMINO)-4-PYRIDYL CYANIDE is unique due to the presence of both cyano groups and a propylamino substituent, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and applications compared to other similar compounds.

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

5,6-dimethyl-2-(propylamino)pyridine-3,4-dicarbonitrile

InChI

InChI=1S/C12H14N4/c1-4-5-15-12-11(7-14)10(6-13)8(2)9(3)16-12/h4-5H2,1-3H3,(H,15,16)

InChI Key

SQBITMZZZPVQIE-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C(C(=C1C#N)C#N)C)C

Origin of Product

United States

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